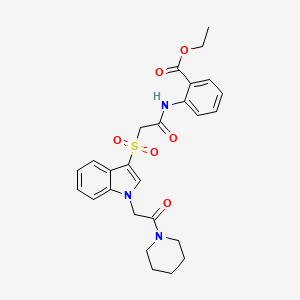

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

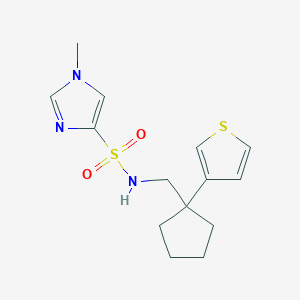

The compound "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea" is a chemical entity that can be associated with a class of compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with pyrimidine and urea moieties, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino functional groups and urea or thiourea derivatives. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid leads to the formation of high yields of 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates. These intermediates can undergo base-promoted cyclization to afford pyrimidine-2,4-diones, which are structurally related to the compound of interest . This suggests that a similar approach could be employed for the synthesis of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea," potentially involving the initial formation of a dimethylamino pyrimidine followed by a reaction with an appropriate phenyl urea derivative.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The dimethylamino group attached to the pyrimidine ring is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The phenyl urea moiety could contribute to the compound's ability to interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the pyrimidine and urea functionalities. Pyrimidine rings can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, depending on the substitution pattern and the nature of the substituents. The urea moiety can engage in hydrogen bonding and can also be involved in reactions with electrophiles or nucleophiles at the carbonyl or amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea" would be influenced by its molecular structure. The presence of the dimethylamino group could increase the basicity of the pyrimidine ring, while the urea functionality could contribute to the compound's solubility in polar solvents due to hydrogen bonding capability. The lipophilicity of the compound would be affected by the dimethylphenyl group, which could enhance its ability to cross biological membranes .

科学的研究の応用

Synthesis and Reactions

- N-Arylsulfonyl-N′-(pyrimidin-4-yl)ureas Synthesis : A study detailed the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas and their reactions with dimethyl sulfoxide, demonstrating the utility of pyrimidine derivatives in creating complex urea compounds (Zeuner & Niclas, 1989).

- Complexation-induced Unfolding of Heterocyclic Ureas : Research on heterocyclic ureas revealed their concentration-dependent unfolding to form multiply hydrogen-bonded complexes, highlighting potential applications in self-assembly and material science (Corbin et al., 2001).

Material Science and Supramolecular Chemistry

- Strong Dimerization of Ureidopyrimidones : This study investigated the dimerization properties of ureidopyrimidones via hydrogen bonding, contributing to the development of supramolecular structures and materials (Beijer et al., 1998).

Antimicrobial Activity and Pharmaceutical Applications

- Synthesis and Antimicrobial Activity of Novel Tetrazoles Clubbed with Pyrimidine : A recent study synthesized pyrimidine tetrazole derivatives and assessed their antimicrobial activity, illustrating the pharmaceutical potential of pyrimidine derivatives (Bhoge et al., 2021).

特性

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-5-6-12(7-11(10)2)18-15(21)19-13-8-16-14(17-9-13)20(3)4/h5-9H,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSAJQHEBOALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)